molecular formula C19H21O6- B1240632 gibberellin A3(1-)

gibberellin A3(1-)

Cat. No.: B1240632
M. Wt: 345.4 g/mol
InChI Key: IXORZMNAPKEEDV-OBDJNFEBSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Gibberellin A3(1-) is part of a large family of gibberellins, which includes over 136 different compounds . Some of the similar compounds include gibberellin A1, gibberellin A2, and gibberellin A5 . While these compounds share a common structure and function, gibberellin A3(1-) is unique due to its high potency and widespread use in various applications . It differs from gibberellin A1 in the presence of a double bond between C-3 and C-4 .

Conclusion

Gibberellin A3(1-) is a versatile and potent plant hormone with significant applications in agriculture, biotechnology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for promoting plant growth and development. Ongoing research continues to explore new synthetic routes, production methods, and applications for this important compound.

Properties

Molecular Formula

C19H21O6-

Molecular Weight

345.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/p-1/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1

InChI Key

IXORZMNAPKEEDV-OBDJNFEBSA-M

Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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